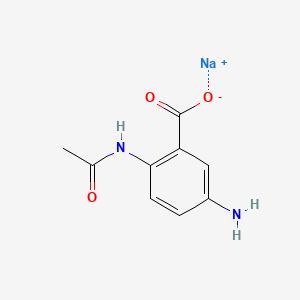
Sodium 2-(acetylamino)-5-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(acetylamino)-5-aminobenzoate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes both acetylamino and aminobenzoate groups, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(acetylamino)-5-aminobenzoate typically involves the acetylation of 5-aminosalicylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Neutralization: Adding sodium hydroxide to the acetylated product to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable base.
Purification: Crystallization or recrystallization to obtain a pure product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(acetylamino)-5-aminobenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like halides or alkoxides under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(acetylamino)-5-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2-(acetylamino)-5-aminobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the synthesis of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(acetylamino)-5-aminobenzoate: Known for its unique combination of acetylamino and aminobenzoate groups.
Sodium 2-(acetylamino)-4-aminobenzoate: Similar structure but with different positional isomerism.
Sodium 2-(acetylamino)-3-aminobenzoate: Another positional isomer with distinct chemical properties.
Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
85237-54-3 |
|---|---|
Molekularformel |
C9H9N2NaO3 |
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
sodium;2-acetamido-5-aminobenzoate |
InChI |
InChI=1S/C9H10N2O3.Na/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14;/h2-4H,10H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
SBLCFKDQDWZAJH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


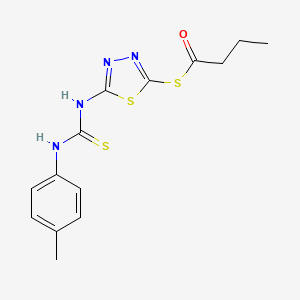
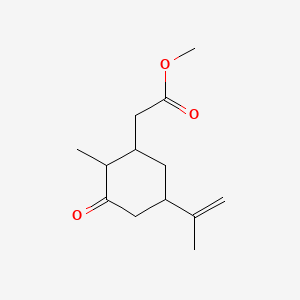
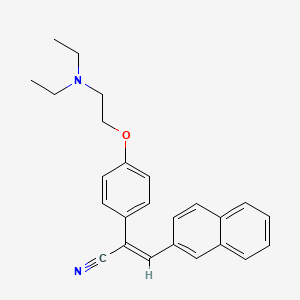
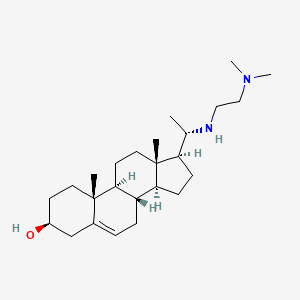
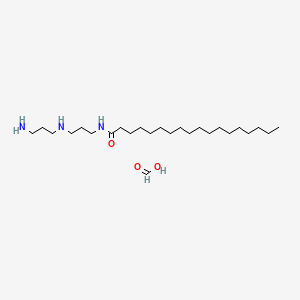
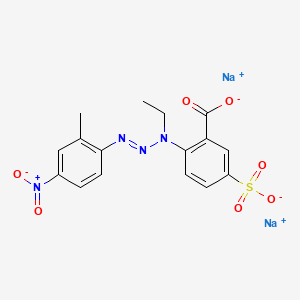

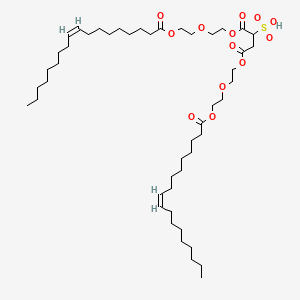

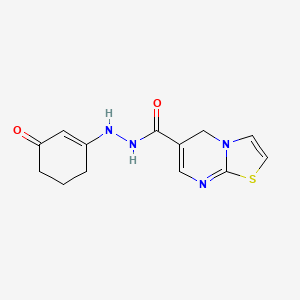
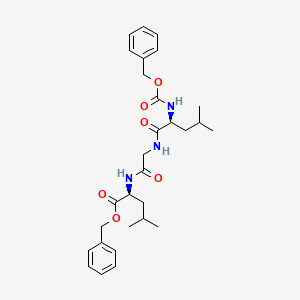

![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)

